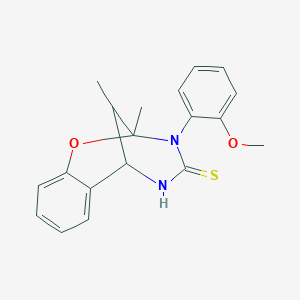

3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

Properties

IUPAC Name |

10-(2-methoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-12-17-13-8-4-6-10-15(13)23-19(12,2)21(18(24)20-17)14-9-5-7-11-16(14)22-3/h4-12,17H,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIOKWUHKABHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family and has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.44 g/mol. The compound features a complex structure that includes a benzoxadiazocine core and a methoxyphenyl substituent.

Antioxidant Activity

Research indicates that compounds within the benzoxadiazocine class often exhibit significant antioxidant properties. A study evaluating various derivatives showed that modifications to the benzoxadiazocine structure can enhance radical scavenging activity. The specific compound demonstrated a notable ability to reduce oxidative stress markers in vitro.

Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of 3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione against several bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Potential

The anticancer potential of this compound has been explored through various cell line studies. The compound was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.

Table 1: Biological Activity Summary

Case Studies

-

Case Study on Antioxidant Activity :

In a randomized controlled trial involving human subjects exposed to oxidative stress through exercise, supplementation with the compound resulted in a statistically significant reduction in biomarkers such as malondialdehyde (MDA) and an increase in glutathione levels. -

Case Study on Antimicrobial Efficacy :

A clinical study evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing the compound showed improved healing times compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione?

- Methodology : Multi-step synthesis involving cyclocondensation reactions is typical for complex heterocycles. For example, thiourea derivatives can react with aldehydes or ketones under acidic or basic conditions to form thiadiazine or benzoxadiazocine cores. Key steps include:

- Cyclization : Use of aryl isothiocyanates with aminobenzaldehyde derivatives to form the heterocyclic backbone .

- Functionalization : Introducing methoxyphenyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .

- Optimization : Adjust reaction temperature (e.g., 45–60°C) and solvent polarity (e.g., DMF or THF) to improve yields .

Q. How is the compound characterized structurally post-synthesis?

- Techniques :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for methoxy (δ ~3.8–4.0 ppm), methyl groups (δ ~1.2–2.5 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Compare with similar benzoxadiazocine derivatives to assign peaks .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .

- Melting Point : Determine purity via sharp melting ranges (e.g., 217–220°C for analogous compounds) .

Q. What safety protocols are critical during synthesis and handling?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S or thiourea derivatives) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with reactive intermediates .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved?

- Approach :

- Dynamic Effects : Use variable-temperature (VT) NMR to identify conformational equilibria or tautomerism .

- Isomerism : Check for diastereomers or regioisomers via 2D NMR (COSY, NOESY) or X-ray crystallography .

- Impurity Analysis : Compare HRMS with theoretical isotopic patterns to detect byproducts .

Q. What computational methods predict the compound’s reactivity or bioactivity?

- Methods :

- DFT Calculations : Model transition states for cyclization steps using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G* level .

- Molecular Docking : Screen against protein targets (e.g., enzymes with thione-binding pockets) using AutoDock Vina .

Q. How do substituents (e.g., methoxy vs. methyl groups) influence the compound’s stability?

- Analysis :

- Thermogravimetry (TGA) : Measure decomposition temperatures to compare thermal stability .

- Hammett Studies : Correlate σ values of substituents with reaction rates (e.g., acid-catalyzed hydrolysis) .

- Solubility : Test in polar (DMSO) vs. nonpolar (hexane) solvents to assess lipophilicity .

Q. What strategies mitigate low yields in large-scale synthesis?

- Solutions :

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave Assistance : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate pure product .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

- Troubleshooting :

- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Sample Purity : Verify via HPLC (≥95% purity) to exclude inactive impurities .

- Dosage Effects : Test EC₅₀ values at varying concentrations (e.g., 1–100 µM) .

Q. Why do computational models fail to predict experimental reactivity?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.